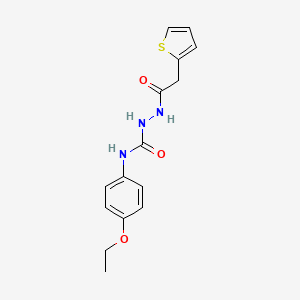![molecular formula C18H15FO3 B5822321 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the JNK/p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation.
実験室実験の利点と制限
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of low concentrations in experiments. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is its poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown promising results in preclinical studies, and several future directions can be explored. One of the future directions is to investigate the potential of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in combination with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in animal models to determine its safety and efficacy. Additionally, the development of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one analogs with improved solubility and potency can also be explored.
Conclusion:
In conclusion, 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses antioxidant, anti-inflammatory, and anti-cancer properties and has been shown to inhibit the growth of various cancer cells. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential therapeutic applications.
合成法
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorobenzaldehyde and 4-hydroxycoumarin in the presence of a base to form 7-(4-fluorobenzyl)-4-hydroxycoumarin. The final step involves the methylation of the hydroxyl group using dimethyl sulfate to yield 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one.
科学的研究の応用
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
特性
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-11-9-17(20)22-18-12(2)16(8-7-15(11)18)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJTDSQELDOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)
